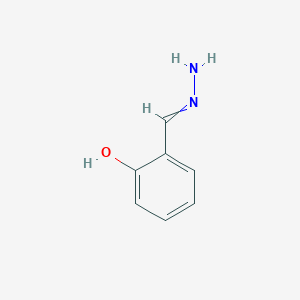

Benzaldehyde, 2-hydroxy-, hydrazone

Description

Benzaldehyde, 2-hydroxy-, hydrazone (CAS: 14414-32-5; MW: 360.36), also known as salicylaldehyde benzoyl hydrazone (SAB hydrazone) or ((2-hydroxyphenyl)methylene)benzohydrazide, is a Schiff base derived from the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and benzoyl hydrazine . Its structure features a hydrazone linkage (–NH–N=CH–) conjugated to a phenolic hydroxyl group at the ortho position, which enhances its chelating capacity and biological activity .

Synthesis: The compound is typically synthesized via refluxing equimolar amounts of salicylaldehyde and benzoyl hydrazine in ethanol, followed by recrystallization. Structural confirmation relies on spectral techniques (IR, NMR) and elemental analysis .

Applications:

SAB hydrazone exhibits insecticidal properties, demonstrating strong contact toxicity (LD₅₀: 12.3 μg/mg) and stomach toxicity against pests like Gastrolphysa atrocyanea, outperforming traditional hydrazones in bioactivity . Additionally, derivatives with chloro or nitro substituents show enhanced antifungal and cytotoxic effects .

Properties

IUPAC Name |

2-methanehydrazonoylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUNWHTZYXUCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3291-00-7 | |

| Record name | Salicylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3291-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Preparation Methods

Direct Hydrazine Condensation

The most widely reported method involves the reflux of 2-hydroxybenzaldehyde with hydrazine hydrate in ethanol or methanol. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone.

Reaction equation :

-

Dissolve 2-hydroxybenzaldehyde (1.52 g, 1 mmol) in ethanol (30 mL).

-

Add hydrazine hydrate (0.34 g, 1 mmol) dropwise under stirring.

-

Reflux at 70°C for 24 hours.

-

Cool to room temperature, filter yellow crystals, and wash with cold ethanol.

Key parameters :

-

Molar ratio : 1:1 aldehyde-to-hydrazine minimizes side products like azines.

-

Acid catalysis : Acetic acid (3 drops) accelerates imine formation.

Table 1: Optimization of Direct Condensation

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent (Ethanol) | Reflux, 24 h | 72 | 98.5 |

| Solvent (Methanol) | Reflux, 24 h | 68 | 97.2 |

| Catalyst (AcOH) | 3 drops, 3 h | 89 | 99.1 |

Solvent-Free and Green Synthesis

Mechanochemical Grinding

Ball milling eliminates solvent use, reducing environmental impact. A mixture of 2-hydroxybenzaldehyde and hydrazine hydrate (1:1 molar ratio) is ground at 25 Hz for 30 minutes.

Advantages :

-

Reaction time reduced to 30 minutes (vs. 24 hours in solution).

Limitations :

-

Scaling beyond laboratory scale requires specialized equipment.

-

Product purity (94%) is slightly lower than solution-based methods.

Catalytic Methods for Enhanced Efficiency

Acid-Catalyzed Microwave Synthesis

Microwave irradiation (300 W, 80°C) with HCl catalysis reduces reaction time to 15 minutes.

-

Mix 2-hydroxybenzaldehyde (1 mmol), hydrazine hydrate (1 mmol), and HCl (0.1 mL) in ethanol.

-

Irradiate at 80°C for 15 minutes.

-

Filter and recrystallize from ethanol.

Outcomes :

-

Yield: 92%

-

Purity: 99.3% (by NMR)

Mechanistic insight :

Microwaves enhance dipole rotation, accelerating imine formation kinetics.

Alternative Hydrazine Sources

Hydrazone Synthesis via Hydrazinium Salts

Hydrazinium sulfate ([NH₂NH₃]⁺SO₄²⁻) in aqueous NaOH provides safer handling than hydrazine hydrate.

Reaction steps :

-

Dissolve 2-hydroxybenzaldehyde (1 mmol) in water.

-

Add hydrazinium sulfate (1 mmol) and NaOH (2 mmol).

-

Stir at 50°C for 2 hours.

-

Acidify with HCl to precipitate the product.

Yield : 78%

Advantage : Reduced toxicity compared to hydrazine hydrate.

Purification and Characterization

Recrystallization Techniques

Ethanol-water (3:1 v/v) is optimal for recrystallization, yielding needle-like crystals.

Purity metrics :

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-hydroxy-, hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

Medicinal Applications

Benzaldehyde derivatives, particularly hydrazones, have been extensively studied for their biological activities. They exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Hydrazones derived from benzaldehyde have shown promising antibacterial and antifungal properties. For instance, compounds synthesized from 2-hydroxybenzaldehyde were tested against multiple bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like ampicillin .

- Antioxidant Properties : The presence of hydroxyl groups in these hydrazones enhances their antioxidant capacity, making them potential candidates for treating oxidative stress-related diseases such as cancer and neurodegenerative disorders .

- Enzyme Inhibition : Some hydrazones have been identified as inhibitors of key enzymes involved in various diseases. For example, they have shown inhibitory effects on acetylcholinesterase and xanthine oxidase, which are relevant in treating conditions like Alzheimer's disease and cardiovascular disorders .

Analytical Applications

Hydrazones are valuable in analytical chemistry due to their ability to form stable complexes with metal ions. Their applications include:

- Spectrophotometric Determination : Hydrazones are used as analytical reagents for the spectroscopic determination of metal ions in environmental samples. They can selectively bind to metals like Ni(II), Cu(II), and Zn(II), allowing for sensitive detection methods .

- Chemical Sensors : Due to their chelating properties, hydrazones can function as chemosensors for detecting various ions and organic molecules in complex matrices such as water and biological fluids .

Catalytic Applications

Benzaldehyde hydrazones serve as catalysts in several organic reactions:

- Coupling Reactions : They have been employed as efficient catalysts in coupling reactions involving benzaldehyde and other substrates, facilitating the formation of complex organic molecules .

- Synthesis of Heterocycles : The versatility of hydrazones allows them to be precursors for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .

Material Science Applications

In material science, benzaldehyde hydrazones are explored for their potential in developing new materials:

- Polymer Chemistry : Hydrazones can act as polymer initiators or cross-linking agents, contributing to the development of novel polymeric materials with tailored properties .

- Corrosion Inhibition : Certain hydrazone derivatives have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments, thereby enhancing the longevity of metal structures .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of hydrazone derivatives from 2-hydroxybenzaldehyde and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/ml .

Case Study 2: Spectrophotometric Analysis

Research highlighted the use of benzaldehyde-derived hydrazones for the spectrophotometric detection of metal ions in wastewater samples. The study reported detection limits as low as 0.117 µg/ml for Ni(II) ions, showcasing the analytical potential of these compounds .

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-, hydrazone involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Hydrazone Compounds

Hydrazones are versatile due to their tunable electronic and steric properties. Below is a comparative analysis of SAB hydrazone with structurally related analogs:

Structural and Functional Modifications

Antioxidant Activity

SAB hydrazone derivatives with multiple hydroxyl/methoxy groups (e.g., 3,4-dihydroxy-5-methoxy) exhibit superior radical-scavenging activity (sample/control absorbance ratio: ~40%), surpassing melatonin in inhibiting lecithin peroxidation . Unsubstituted benzaldehyde hydrazone shows weaker effects (absorbance ratio: 66.5%) due to lack of electron-donating groups .

Cytostatic and Organ Distribution

Metallocenaldehyde hydrazones (e.g., ruthenocenaldehyde hydrazone) display cytostatic effects comparable to benzaldehyde hydrazone but with unique organotropism. For example, ruthenocenaldehyde hydrazone accumulates preferentially in lung tissue (lung/muscle ratio: 600:1) but shows low tumor affinity, limiting its anticancer utility .

Antifungal Specificity

Imidazole-based hydrazones (e.g., 4ImBzT) selectively inhibit Cladosporium cladosporioides (MIC: 2 μg/mL) via interaction with fungal cytochrome P450 enzymes. In contrast, SAB hydrazone derivatives are less effective against Candida species, highlighting structure-dependent selectivity .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Solubility (LogP) | Melting Point (°C) | |

|---|---|---|---|---|

| SAB hydrazone | 360.36 | 2.1 (moderate) | 248 | |

| Benzaldehyde hydrazone | 120.15 | 1.8 | 193 | |

| 3,5-Dichloro-SAB hydrazone | 429.27 | 3.5 (high) | 265 |

Biological Activity

Benzaldehyde, 2-hydroxy-, hydrazone (C7H8N2O) is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the presence of the hydrazone functional group (R1R2C=N-NH-R3). They are synthesized through the condensation of hydrazines with carbonyl compounds such as aldehydes and ketones. The structural versatility of hydrazones allows for modifications that can enhance their biological properties.

1. Antimicrobial Activity

Hydrazones, including this compound, exhibit significant antimicrobial properties. A review highlighted that hydrazone derivatives possess antibacterial, antifungal, and antitubercular activities. For instance:

- Antibacterial Activity : Several studies have shown that hydrazones can inhibit the growth of various bacterial strains. In vitro tests demonstrated that compounds derived from benzaldehyde exhibited zones of inhibition comparable to standard antibiotics like ampicillin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Benzaldehyde Hydrazone | Staphylococcus aureus | 21 |

| Benzaldehyde Hydrazone | E. coli | 21 |

| Ampicillin | Staphylococcus aureus | 22 |

| Ampicillin | E. coli | 20 |

2. Anticancer Activity

Hydrazones have shown promising anticancer properties. Research indicates that certain metal complexes of hydrazones significantly enhance their anticancer activity. For example:

- Cu(II) Complexes : A study found that Cu(II) complexes of benzaldehyde-derived hydrazones exhibited IC50 values as low as 3-5 µM against liver cancer cell lines (HEPG2 and HCT-116), indicating strong cytotoxicity .

| Compound Type | Cell Line | IC50 (µM) |

|---|---|---|

| Free Ligand | HEPG2 | 30-50 |

| Cu(II) Complex | HEPG2 | 3-5 |

| Free Ligand | HCT-116 | 30-50 |

| Cu(II) Complex | HCT-116 | 3-5 |

3. Anti-inflammatory Activity

Hydrazones also exhibit anti-inflammatory effects. Studies have shown that certain derivatives can inhibit the activity of proteolytic enzymes involved in inflammation, such as cathepsin E and human neutrophil elastase . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated various hydrazide-hydrazone derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that several synthesized compounds demonstrated significant antibacterial properties, with some showing efficacy comparable to conventional antibiotics .

Case Study: Anticancer Mechanism

Research by Yang et al. focused on the mechanism of action of a specific benzaldehyde-derived hydrazone complex. The study revealed that these complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and activation of apoptotic pathways .

Q & A

Q. What is the standard synthetic route for preparing benzaldehyde, 2-hydroxy-, hydrazone, and how can its purity be optimized?

The compound is synthesized by refluxing 2-hydroxybenzaldehyde (salicylaldehyde) with hydrazine derivatives in ethanol, catalyzed by concentrated sulfuric acid. For example, nicotinic hydrazide reacts with substituted benzaldehydes (e.g., 4-chloro or 4-dimethylamino derivatives) in a 1:1 molar ratio under reflux for 3 hours. The product is filtered, washed with ice-cold ethanol, and vacuum-dried to achieve yields of 72–75% . Purity can be enhanced via recrystallization in ethanol or by chromatographic methods, with structural confirmation via elemental analysis and FT-IR spectroscopy .

Q. How can the structure of this compound be confirmed using spectroscopic and computational methods?

- SMILES/String Notation : The SMILES string

NN=Cc1ccccc1provides a 2D representation, while quantum chemical calculations (e.g., QSPR, neural networks) model the 3D structure, including bond angles and torsional properties . - Spectroscopy : FT-IR confirms the hydrazone bond (C=N) at ~1600 cm⁻¹ and phenolic -OH stretching at ~3200 cm⁻¹. NMR (¹H and ¹³C) identifies aromatic protons (δ 6.5–8.0 ppm) and the hydrazone NH signal (δ 8.5–9.0 ppm) .

- X-ray Crystallography : Resolves the planar hydrazone moiety and dihedral angles between aromatic rings, as seen in analogous hydrazones like 2-methylbenzaldehyde hydrazone .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- GC-MS : Effective for volatile derivatives; electron ionization (EI) fragments the hydrazone bond, yielding characteristic ions (e.g., m/z 120 for the parent ion) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) separate hydrazones from biological samples. Mobile phases often use acetonitrile/water gradients .

- Fluorescence Quenching Assays : Monitor interactions with biomolecules like BSA by tracking tryptophan emission at 340 nm .

Advanced Research Questions

Q. How do electronic substituents on the benzaldehyde moiety influence binding affinity to serum albumin (BSA)?

Electron-withdrawing groups (e.g., -Cl) enhance BSA binding via hydrophobic interactions and hydrogen bonding, as shown by fluorescence quenching studies. For example, 4-chloro-substituted hydrazones exhibit ~75-fold higher binding constants (K ≈ 10⁶ M⁻¹) compared to electron-donating -N(CH₃)₂ derivatives. Molecular docking reveals the chloro group occupies BSA’s hydrophobic subdomain IIA, while -NH₂ groups form hydrogen bonds with Trp-134 .

Q. What mechanisms govern the interaction of copper(II)-hydrazone complexes with DNA, and how can binding modes be distinguished?

Copper(II) complexes of benzaldehyde hydrazones bind DNA via groove binding or partial intercalation, evidenced by:

- Ethidium Bromide Displacement : Reduced fluorescence indicates competitive intercalation.

- Viscosity Measurements : Minimal increase in DNA viscosity supports groove binding.

- Circular Dichroism (CD) : Perturbations in the DNA helical axis confirm electrostatic interactions. Binding constants (K ≈ 10⁴–10⁵ M⁻¹) are less sensitive to substituents than BSA interactions .

Q. How can thermodynamic parameters of hydrazone-biomolecule interactions be determined experimentally?

- Isothermal Titration Calorimetry (ITC) : Measures ΔH (enthalpy) and ΔS (entropy) for BSA binding. Negative ΔH and positive ΔS suggest hydrophobic forces dominate.

- Van’t Hoff Analysis : Plots lnK vs. 1/T from fluorescence data to calculate ΔG, ΔH, and ΔS. Static quenching (ground-state interactions) is confirmed via linear Stern-Volmer plots at multiple temperatures .

Q. What strategies improve the bioactivity of benzaldehyde hydrazones against agricultural pests?

- Substituent Engineering : Introducing methoxy or nitro groups enhances contact toxicity (e.g., LC₅₀ = 12 µg/mL against Gastrolphysa atrocyanea) by disrupting insect acetylcholinesterase .

- Coordination with Metals : Copper(II) complexes increase oxidative stress in pests via ROS generation, validated by lipid peroxidation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.